

# Commercial Suppliers and Technical Guide for ROC-325 in Research

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: C 325

Cat. No.: B1668182

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For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of ROC-325, a potent and orally active autophagy inhibitor. It details commercial sources for research-grade ROC-325, its mechanism of action, and key experimental data and protocols.

## Commercial Availability

ROC-325 is available for research purposes from several specialized chemical suppliers. These vendors offer the compound in various quantities with high purity, suitable for in vitro and in vivo studies.

Supplier	Website	Notes
AdooQ Bio	--INVALID-LINK--	Offers ROC-325 with >99% HPLC purity.[1]
MedKoo Biosciences	--INVALID-LINK--	Provides ROC-325 for research use only, not for human or veterinary use.[2]
MedchemExpress	--INVALID-LINK--	Supplies ROC-325 for research applications and provides some in vitro and in vivo data.[3][4]
Selleck Chemicals	--INVALID-LINK--	Offers ROC-325 with high purity and cites its use in publications.[5]
Fisher Scientific	--INVALID-LINK--	Distributes MedchemExpress products, including ROC-325. [4]

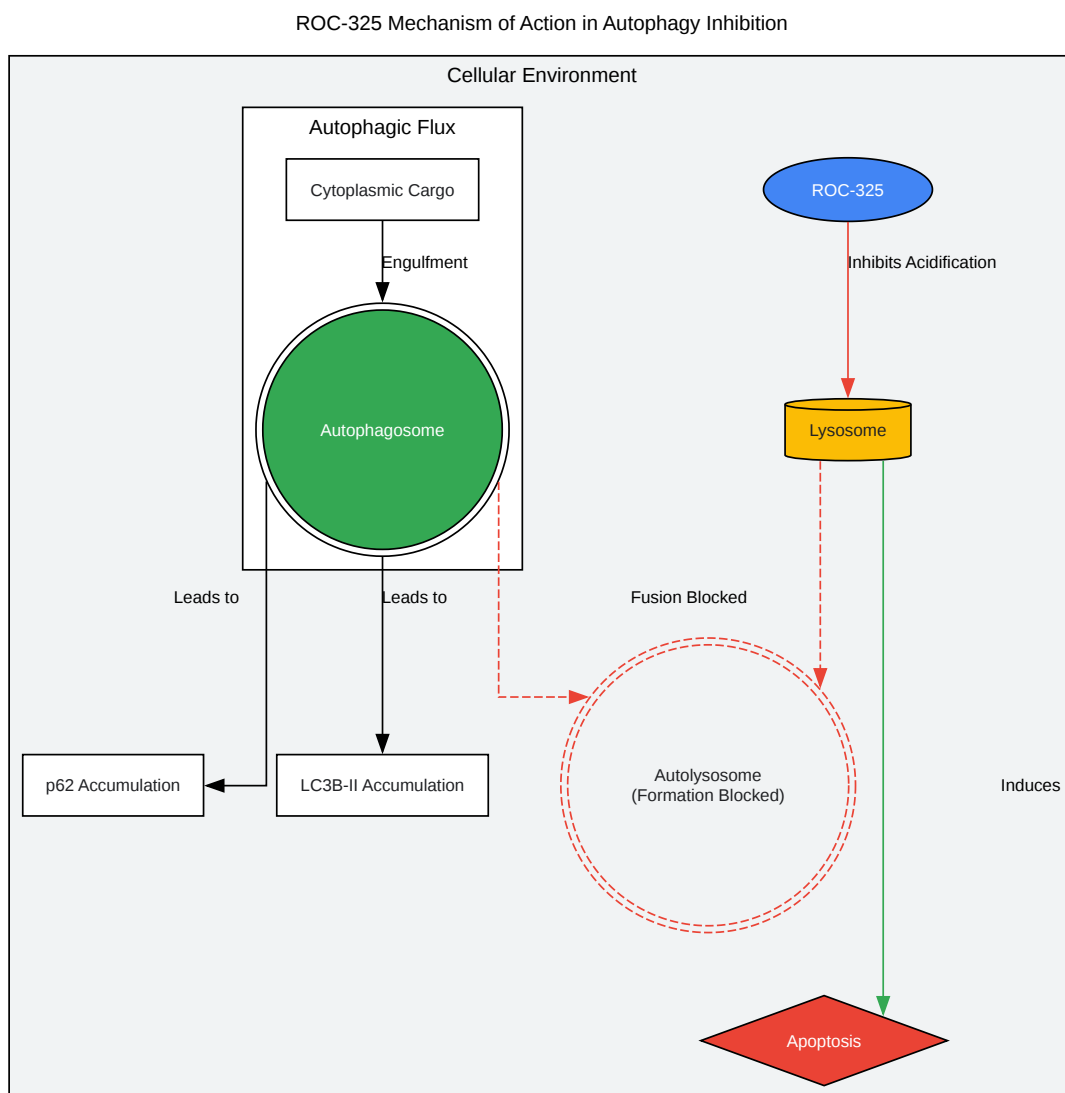
## Mechanism of Action and Cellular Effects

ROC-325 is a novel inhibitor of lysosomal-mediated autophagy.[5][6] Its primary mechanism involves the disruption of lysosomal function, leading to a cascade of effects that ultimately inhibit the autophagic process.[1][2][3]

Key effects of ROC-325 treatment include:

- **Lysosomal Deacidification:** ROC-325 impairs the acidic environment of lysosomes, which is crucial for the activity of degradative enzymes.[1][2][3][4]
- **Inhibition of Autophagic Flux:** By disrupting lysosomal function, ROC-325 prevents the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes with undegraded cargo.[1][2][3][4][6][7]\* **Modulation of Autophagy Markers:** Treatment with ROC-325 results in the accumulation of key autophagy-related proteins, including microtubule-associated protein 1A/1B-light chain 3 (LC3B) and sequestosome 1 (p62/SQSTM1). [1][8][9] This is a hallmark of autophagy inhibition.

- Induction of Apoptosis: In various cancer cell lines, inhibition of autophagy by ROC-325 has been shown to induce programmed cell death (apoptosis). [\[2\]](#)[\[3\]](#)[\[7\]](#) The following diagram illustrates the proposed signaling pathway for ROC-325-mediated autophagy inhibition.



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Caption: Signaling pathway of ROC-325 in the inhibition of autophagy.

## Quantitative Data: In Vitro Anticancer Activity

ROC-325 has demonstrated superior in vitro anticancer effects compared to the established autophagy inhibitor hydroxychloroquine (HCQ) across a variety of cancer cell lines. [\[1\]](#)[\[2\]](#)[\[4\]](#)[\[7\]](#) The half-maximal inhibitory concentration (IC50) values for ROC-325 are summarized below.

Cell Line	Cancer Type	IC50 (μM)
A498	Renal Cell Carcinoma	4.9
A549	Lung Cancer	11
CFPAC-1	Pancreatic Cancer	4.6
COLO-205	Colon Cancer	5.4
DLD-1	Colon Cancer	7.4
IGROV-1	Ovarian Cancer	11
MCF-7	Breast Cancer	8.2
MiaPaCa-2	Pancreatic Cancer	5.8
NCI-H69	Lung Cancer	5.0
PC-3	Prostate Cancer	11
RL	Non-Hodgkin's Lymphoma	8.4
UACC-62	Melanoma	6.0
RPMI 8226	Multiple Myeloma	2.795 (72h)
RPMI 8226-BTZ100	Multiple Myeloma	4.020 (72h)
U266	Multiple Myeloma	5.432 (72h)
IM9	Multiple Myeloma	4.755 (72h)
AML cell lines	Acute Myeloid Leukemia	0.7-2.2

Data compiled from multiple sources.[\[2\]](#)[\[5\]](#)[\[7\]](#)

## Experimental Protocols

### Cell Viability (MTT) Assay

This protocol is used to assess the effect of ROC-325 on cell viability.

- **Cell Seeding:** Seed cells into 96-well microculture plates at a density of 10,000 cells per well and allow them to attach for 24 hours. [3][7]2. **Treatment:** Treat the cells with varying concentrations of ROC-325 for 72 hours. [3][7]3. **MTT Addition:** Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals. [3][7]4. **Quantification:** Solubilize the formazan crystals and quantify the absorbance using a microplate reader. [3][7]Cell viability is calculated by normalizing the absorbance of treated cells to that of control cells. [3][7]

### Western Blotting for Autophagy Markers (LC3B and p62)

This protocol is designed to detect changes in the levels of LC3B and p62, key indicators of autophagic flux.

- **Cell Lysis:** Wash cells with ice-cold Phosphate-Buffered Saline (PBS) and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors. [10][11]2. **Protein Quantification:** Determine the protein concentration of the lysates using a BCA protein assay kit. [10][11]3. **SDS-PAGE and Transfer:** Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane. [2][11][12]4. **Blocking:** Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. [2][11][12]5. **Primary Antibody Incubation:** Incubate the membrane with primary antibodies against LC3B and p62 overnight at 4°C. [10][11][12]A loading control antibody (e.g., GAPDH or  $\beta$ -actin) should also be used. [10][12]6. **Secondary Antibody Incubation:** Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. [10][12]7. **Detection:** Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. [10]8. **Analysis:** Quantify the band intensities using densitometry software. [10]An increase in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.

The following diagram provides a visual representation of a typical experimental workflow for evaluating ROC-325.

## Experimental Workflow for ROC-325 Evaluation



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Caption: A typical experimental workflow for assessing ROC-325's effects.

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